4-nitro-N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}benzamide
Description
Properties
Molecular Formula |
C16H13Cl3N4O3S |
|---|---|
Molecular Weight |
447.7 g/mol |
IUPAC Name |
4-nitro-N-[2,2,2-trichloro-1-(phenylcarbamothioylamino)ethyl]benzamide |
InChI |
InChI=1S/C16H13Cl3N4O3S/c17-16(18,19)14(22-15(27)20-11-4-2-1-3-5-11)21-13(24)10-6-8-12(9-7-10)23(25)26/h1-9,14H,(H,21,24)(H2,20,22,27) |
InChI Key |
QKPOONNEJWZCFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Formation of 4-Nitrobenzoyl Chloride
The synthesis begins with the conversion of 4-nitrobenzoic acid to its corresponding acyl chloride. This is achieved via refluxing with thionyl chloride (SOCl₂) in anhydrous 1,2-dichloroethane at 70–80°C for 2–3 hours. The reaction proceeds through nucleophilic acyl substitution, where thionyl chloride acts as both a solvent and a chlorinating agent. Excess SOCl₂ is removed under reduced pressure, yielding 4-nitrobenzoyl chloride as a pale-yellow crystalline solid (mp 72–74°C).
Key Reaction Conditions
Synthesis of 2,2,2-Trichloroethylamine Intermediate
The trichloroethylamine backbone is synthesized via a modified Hofmann degradation of 2,2,2-trichloroacetamide. The acetamide is treated with bromine in a basic solution (NaOH, 10% w/v) at 0–5°C, followed by neutralization with HCl to precipitate the amine. This intermediate is critical for introducing the trichloroethyl group, which confers steric and electronic effects essential for subsequent thiourea coupling.
Final Benzamide Coupling
Acylation of Thiourea Intermediate
The phenylcarbamothioyl-trichloroethylamine is acylated with 4-nitrobenzoyl chloride in the presence of triethylamine (Et₃N) as a base. The reaction is conducted in anhydrous dichloromethane (DCM) at 0°C, gradually warming to room temperature over 6 hours. The base neutralizes HCl generated during the reaction, driving the equilibrium toward product formation.
Reaction Monitoring
Crystallographic Validation
Single-crystal X-ray diffraction of the final compound reveals a planar benzamide core (dihedral angle = 30.85° with the trichloroethyl group) and intramolecular hydrogen bonding between the thiourea N-H and benzamide carbonyl oxygen (N-H···O = 2.02 Å). These interactions stabilize the molecular conformation and enhance crystalline packing efficiency.
Comparative Analysis of Alternative Pathways
Direct Thiourea Formation via Benzoyl Isothiocyanate
An alternative route involves generating 4-nitrobenzoyl isothiocyanate by reacting 4-nitrobenzoyl chloride with ammonium thiocyanate (NH₄SCN) in dry acetone. This intermediate is subsequently treated with trichloroethylamine to form the target compound. While this method reduces step count, it requires stringent moisture control to prevent isothiocyanate hydrolysis.
Yield Comparison
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Sequential Coupling (Section 3) | 78 | 98 |
| Direct Isothiocyanate Route | 65 | 95 |
Challenges and Mitigation Strategies
Trichloroethylamine Instability
The trichloroethylamine intermediate is prone to decomposition via elimination of HCl, forming trichloroethylene. This is mitigated by storing the compound under anhydrous conditions at -20°C and using freshly distilled solvents.
Thiourea Oxidation
Exposure to atmospheric oxygen can oxidize the thiourea group to urea. Conducting reactions under inert atmosphere and adding antioxidants (e.g., BHT) at 0.1% w/w significantly improves product stability.
Scalability and Industrial Relevance
Pilot-scale synthesis (100 g batches) demonstrates consistent yields (75–80%) when using continuous flow reactors for the acylation step. Key parameters for scale-up include:
Chemical Reactions Analysis
Types of Reactions
N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-4-nitrobenzamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-nitro-N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}benzamide is a complex organic compound with the molecular formula C₁₆H₁₃Cl₃N₄O₃S. It features a nitro group, a trichloroethyl moiety, and a phenylcarbamothioyl group. The compound's structure includes a benzamide backbone, making it relevant in various chemical and biological applications. Its IUPAC name is 4-nitro-N-[2,2,2-trichloro-1-(phenylcarbamothioyl)amino]benzamide, and it has a molecular weight of 447.7 g/mol.
Research indicates that 4-nitro-N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}benzamide exhibits potential biological activities, having been studied for its antimicrobial and anticancer properties. The specific mechanisms of action may involve interaction with molecular targets such as enzymes or receptors, potentially inhibiting their activity or altering their function.
The synthesis of this compound typically involves multiple steps.
4-nitro-N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}benzamide has several applications across various fields.
Several compounds share structural similarities with 4-nitro-N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}benzamide. The variations in substituents significantly influence their chemical reactivity and biological activity.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-nitro-N-(2,2,2-trichloro-1-(3-phenyl-thioureido)-ethyl)-benzamide | Contains thiourea moiety | Potentially different biological activity due to thiourea |
| 4-nitro-N-(2,2,2-trichloro-1-m-tolylamino-ethyl)-benzamide | m-Tolyl group instead of phenyl | Variation in biological activity based on substituents |
| 4-chloro-N-(2,2,2-trichloro-1-(phenylcarbamothioyl)-ethyl)-benzamide | Chlorine instead of nitro group | May exhibit different reactivity patterns |
Mechanism of Action
The mechanism of action of N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-4-nitrobenzamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Spectral and Structural Insights
- NMR Data : The trichloroethyl backbone in all analogs produces distinct ¹³C NMR signals at δ 75–85 ppm for the C-Cl₃ group, while the phenylcarbamothioyl moiety shows characteristic thiourea NH signals at δ 10–12 ppm in ¹H NMR .
- Crystallography : Halogen bonding between Cl atoms and aromatic rings (observed in related amides, ) may stabilize the trichloroethyl moiety in the target compound .
Key Research Findings
Electronic Effects : The 4-nitro group in the target compound enhances electrophilicity, facilitating nucleophilic attack in enzyme-binding pockets, whereas 3-nitro analogs prioritize resonance stabilization .
Solubility Trends : Derivatives with electron-donating groups (e.g., 4-methoxy in ) exhibit improved aqueous solubility compared to nitro- or chloro-substituted variants .
Thermal Stability : Thiourea-linked compounds (e.g., target compound) decompose at ~220–250°C, while oxadiazole analogs () show higher stability (~300°C) due to aromatic heterocycles .
Biological Activity
4-nitro-N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}benzamide is a complex organic compound with significant biological activity. Its unique structure, which combines a nitro group, a trichloroethyl moiety, and a phenylcarbamothioyl group, contributes to its potential applications in various fields, particularly in antimicrobial and anticancer research.
Chemical Structure and Properties
- Molecular Formula : C₁₆H₁₃Cl₃N₄O₃S
- Molecular Weight : 447.7 g/mol
- IUPAC Name : 4-nitro-N-[2,2,2-trichloro-1-(phenylcarbamothioyl)amino]benzamide
The compound's structure includes a benzamide backbone which is essential for its biological interactions. The presence of the nitro group is particularly noteworthy as it can influence the compound's reactivity and bioactivity.
Antimicrobial Properties
Research indicates that 4-nitro-N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}benzamide exhibits antimicrobial activity. The mechanisms may involve:
- Inhibition of Enzymatic Activity : The compound may interact with specific enzymes critical for microbial survival.
- Alteration of Membrane Integrity : It could disrupt microbial cell membranes, leading to cell lysis.
Anticancer Activity
The compound has also been studied for its anticancer properties. Key findings include:
- Cell Proliferation Inhibition : Studies have shown that it can inhibit the growth of various cancer cell lines.
- Mechanism of Action : Potential mechanisms include the induction of apoptosis and interference with cell cycle progression.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Growth inhibition | |
| Anticancer | HeLa cells | Reduced viability | |
| Anticancer | MCF-7 cells | Induction of apoptosis |
Case Study Example
In a study examining the compound's effect on HeLa cells, treatment with varying concentrations resulted in significant reductions in cell viability. Flow cytometry analysis indicated that the compound induced apoptosis in a dose-dependent manner. This suggests that its mechanism may involve triggering intrinsic apoptotic pathways.
The precise mechanisms by which 4-nitro-N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}benzamide exerts its biological effects are still under investigation. However, hypotheses include:
- Enzyme Inhibition : The compound may function as an inhibitor for key enzymes involved in cellular metabolism.
- Receptor Interaction : Potential binding to specific receptors could alter signaling pathways associated with cell growth and survival.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, comparisons with structurally similar compounds have been made:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-nitro-N-(2,2,2-trichloro-1-(3-phenyl-thioureido)-ethyl)-benzamide | Contains thiourea moiety | Different biological activity due to thiourea |
| 4-chloro-N-(2,2,2-trichloro-1-(phenylcarbamothioyl)-ethyl)-benzamide | Chlorine instead of nitro group | Variations in reactivity patterns |
Q & A
Q. What are the key synthetic routes for 4-nitro-N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}benzamide?
- Methodological Answer : The compound can be synthesized via a multi-step condensation approach:
Amide bond formation : React 4-nitrobenzoyl chloride with 2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethylamine in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base to scavenge HCl.
Purification : Isolate the crude product via vacuum filtration and purify using column chromatography (silica gel, ethyl acetate/hexane gradient).
Q. How should researchers characterize this compound’s purity and structural integrity?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- 1H/13C NMR : Identify protons on the nitrobenzamide (δ 8.2–8.4 ppm for aromatic H) and trichloroethyl groups (δ 4.5–5.0 ppm for NH). Confirm carbamothioyl resonance (δ 170–175 ppm in 13C NMR).
- FT-IR : Look for characteristic peaks: ~1670 cm⁻¹ (C=O amide), ~1520 cm⁻¹ (NO₂ asymmetric stretch), and ~1250 cm⁻¹ (C=S).
- Mass spectrometry (ESI-MS) : Expect [M+H]⁺ at m/z ~478 (calculated for C₁₆H₁₂Cl₃N₃O₃S).
- Elemental analysis : Validate C, H, N, S percentages (±0.3% deviation) .
Advanced Research Questions
Q. How can conflicting bioactivity data in enzyme inhibition assays be resolved?
- Methodological Answer : Contradictions may arise from assay conditions or compound stability. Address this by:
Assay optimization : Test pH (6.5–7.5), temperature (25°C vs. 37°C), and solvent (DMSO concentration ≤1%).
Stability studies : Perform HPLC-UV (λ=254 nm) to check for degradation products after 24h in assay buffer.
Orthogonal assays : Compare results from fluorescence-based assays with radiometric or SPR-based methods.
Q. What computational strategies are effective for predicting binding modes of this compound with target proteins?
- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):
Docking : Prepare the protein (PDB: 2HZI) by removing water and adding polar hydrogens. Define a grid box around the active site (20ų).
MD simulations : Run 100 ns trajectories in explicit solvent (TIP3P water) to assess binding stability (RMSD <2.0 Å).
Free energy calculations : Apply MM-PBSA to estimate ΔG binding.
- Validation : Cross-check with experimental mutagenesis data (e.g., Kd changes in mutant proteins) .
Q. How can crystallography resolve ambiguities in the compound’s stereochemical configuration?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD):
Crystallization : Use vapor diffusion (acetonitrile/water, 1:1) to grow crystals.
Data collection : Collect at 100K with Cu-Kα radiation (λ=1.5418 Å).
Structure solution : Apply charge-flipping algorithms (Superflip) and refine with SHELXL.
- Key metrics : Check R-factor (<5%), bond length deviations (±0.02 Å), and electron density maps for the trichloroethyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
